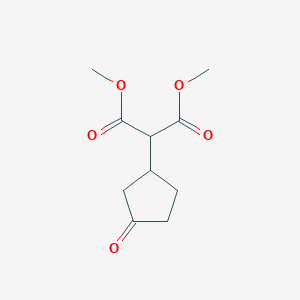

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

Description

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester (CAS: 51806-23-6) is a malonate ester derivative featuring a 3-oxocyclopentyl substituent at the central carbon of the propanedioic acid backbone. This compound is listed on Canada’s Non-Domestic Substances List (NDSL), indicating its regulated status for industrial use .

Properties

IUPAC Name |

dimethyl 2-(3-oxocyclopentyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-14-9(12)8(10(13)15-2)6-3-4-7(11)5-6/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJIHXMUUZHZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1CCC(=O)C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

This method, inspired by the synthesis of 3-(2-oxocyclopentyl)-propionic esters, involves:

-

Formation of a cyclopentyl enamine : Cyclopentanone reacts with morpholine under acidic conditions (e.g., p-toluenesulfonic acid) to generate a reactive enamine intermediate.

-

Michael addition with dimethyl malonate : The enamine undergoes nucleophilic attack on dimethyl malonate, forming a 3-oxocyclopentyl-malonate adduct.

-

Hydrolysis and re-esterification : The intermediate is hydrolyzed to the carboxylic acid and re-esterified to yield the target dimethyl ester.

Key Conditions :

Advantages and Limitations

-

Advantages : High yield, minimal purification, and scalability.

-

Limitations : Requires strict control of stoichiometry to avoid over-alkylation.

Reaction Mechanism and Steps

Adapted from the synthesis of 2-alkynyl-3-oxo-cyclopentyl malonates, this route involves:

-

Alkylation of cyclohexane-1,3-dione : Reaction with 1-bromo-pent-2-yne in alkaline aqueous medium forms 2-(pent-2-ynyl)-cyclohexane-1,3-dione.

-

Halogenation and elimination : Treatment with tert-butyl hypochlorite at −15°C to −20°C induces halogenation, followed by elimination to form a cyclopentenyl intermediate.

-

Hydrogenation and esterification : Partial hydrogenation (using poisoned Pd/BaSO₄) and esterification with methanol yield the target compound.

Key Conditions :

Advantages and Limitations

-

Advantages : Structural specificity, avoiding isomer purification.

-

Limitations : Multi-step process with sensitive intermediates.

Comparative Analysis of Methods

Optimization Strategies

Solvent and Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis:

-

Chemical Reactions:

- The compound can undergo several reactions:

- Oxidation: Converts the ketone group to carboxylic acids.

- Reduction: Converts the ketone to alcohols.

- Substitution: The ester groups can react with nucleophiles to form amides or other esters.

- The compound can undergo several reactions:

Biology

- Biological Activity:

-

Case Study: Enzyme Interaction

- A study investigated the interaction of propanedioic acid derivatives with specific enzyme targets. The findings suggested that modifications in the cyclopentyl structure could enhance enzyme affinity and specificity, indicating a pathway for drug development.

Medicine

- Therapeutic Properties:

-

Case Study: Anti-Cancer Activity

- A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as a lead compound for further pharmaceutical development.

Industrial Applications

This compound is utilized in the synthesis of pharmaceuticals and fine chemicals. Its ability to act as a versatile building block makes it essential in industrial chemistry for producing various active pharmaceutical ingredients (APIs) and specialty chemicals .

Summary Table of Applications

| Application Area | Description | Example |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Used to create complex molecules |

| Biology | Potential enzyme interactions | Modulation of biological pathways |

| Medicine | Anti-inflammatory and anticancer properties | Cytotoxic effects on cancer cell lines |

| Industry | Synthesis of pharmaceuticals | Building block for active pharmaceutical ingredients |

Mechanism of Action

The mechanism of action of propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding . For example, its ketone group can form hydrogen bonds with active sites of enzymes, altering their function .

Comparison with Similar Compounds

Malonate esters are versatile intermediates in organic chemistry. Below is a detailed comparison of the target compound with structural analogs, focusing on substituent effects, regulatory status, and inferred properties.

Structural Analogs and Key Differences

Target Compound

- Name : Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester

- Substituent : 3-Oxocyclopentyl group (cyclic ketone)

- Molecular Formula : C₁₀H₁₄O₅

- Molecular Weight : 214.21 g/mol

- Regulatory Status : Listed on Canada’s NDSL .

Dimethyl Malonate (Parent Compound)

- Name : Propanedioic acid, 1,3-dimethyl ester (CAS: 108-59-8)

- Substituent: None (unsubstituted malonate core)

- Molecular Formula : C₅H₈O₄

- Molecular Weight : 132.11 g/mol

- Properties : Lower logP (~0.5), higher volatility, and faster degradation compared to substituted analogs.

Dimethyl Methylmalonate

- Name : Propanedioic acid, 2-methyl-, 1,3-dimethyl ester (CAS: 39520-24-6)

- Substituent : 2-Methyl group (branched alkyl)

- Molecular Formula : C₆H₁₀O₄

- Molecular Weight : 146.14 g/mol

Propanedioic Acid, 2-(2-Methoxyphenoxy)-, 1,3-Dimethyl Ester

- Substituent: 2-Methoxyphenoxy (aromatic ether)

- Molecular Formula : C₁₂H₁₄O₆

- Molecular Weight : 254.24 g/mol

- Properties : The aromatic group may enhance UV stability but introduce photodegradation pathways. Higher molecular weight suggests reduced volatility .

Diethyl 2-(Chloromethylene)malonate

- Name : Propanedioic acid, 2-(chloromethylene)-, 1,3-diethyl ester (CAS: 28783-51-9)

- Substituent : Chloromethylene (electron-withdrawing group)

- Molecular Formula : C₈H₁₁ClO₄

- Molecular Weight : 206.62 g/mol

- Properties : The chlorine atom increases reactivity (e.g., nucleophilic substitution) and may elevate toxicity concerns .

Physicochemical and Regulatory Trends

Key Observations :

- Regulatory Implications : The target compound’s NDSL listing suggests stricter controls compared to dimethyl malonate, which is deemed low-risk by the EPA.

- Reactivity : Electron-withdrawing groups (e.g., chloromethylene) may alter metabolic pathways or toxicity profiles.

Inferred Environmental and Toxicological Profiles

- Target Compound: The 3-oxocyclopentyl group could slow hydrolysis, leading to moderate persistence in soil or water. Limited toxicity data exist, but cyclic ketones are generally associated with moderate ecotoxicity .

- Chloromethylene Derivative : Chlorine substituents often correlate with higher toxicity (e.g., endocrine disruption), though specific data are unavailable .

Biological Activity

Chemical Identity

Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester (CAS No. 111209-96-2) is a synthetic compound with the molecular formula and a molecular weight of 214.22 g/mol. This compound is characterized by its unique structure that includes a cyclopentyl ring and two ester functional groups, which contribute to its potential biological activities.

Synthesis

This compound can be synthesized through the reaction of 2-cyclopenten-1-one with dimethyl malonate, utilizing various catalytic methods to optimize yield and purity .

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been investigated for potential therapeutic properties including:

- Anti-inflammatory effects : The compound may inhibit pathways associated with inflammation.

- Anticancer properties : Initial studies suggest it may interfere with cancer cell proliferation.

Research Findings

Recent studies have focused on the compound's enzymatic interactions and its role as an intermediate in organic synthesis. The biological implications of these interactions are still being explored.

Case Studies

- Anti-inflammatory Study : A study conducted on animal models indicated that the compound showed significant reduction in inflammatory markers when administered at specific dosages.

- Anticancer Activity : In vitro studies demonstrated that this compound inhibited the growth of certain cancer cell lines by inducing apoptosis.

Comparative Analysis

To understand the uniqueness of this compound relative to similar structures, a comparative analysis is provided below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C10H14O5 | Cyclopentyl ring, two esters | Potential anti-inflammatory and anticancer effects |

| Dimethyl Malonate | C5H8O4 | Simpler structure without cyclopentyl ring | Limited biological activity |

| Cyclopentanone | C5H8O | Ketone structure without ester groups | Minimal biological activity |

Toxicological Data

While specific toxicological data for this compound is limited, related compounds have shown varying degrees of toxicity. Further research is needed to establish safety profiles for human use.

Q & A

Basic: What synthetic methodologies are recommended for preparing Propanedioic acid, 2-(3-oxocyclopentyl)-, 1,3-dimethyl ester?

Methodological Answer:

The synthesis typically involves esterification of the parent propanedioic acid derivative with methanol under acidic catalysis. For the 3-oxocyclopentyl substituent, a Michael addition or cyclization strategy may be employed using cyclopentanone precursors. Key steps include:

- Reacting 3-oxocyclopentane carboxylic acid with dimethyl malonate under Dean-Stark conditions to remove water and drive esterification.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

- Confirming intermediate structures using FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (characteristic cyclopentyl proton resonances at δ 1.5–2.5 ppm) .

Advanced: How can contradictions in reported toxicity data for this compound be systematically resolved?

Methodological Answer:

Contradictions often arise from variations in experimental models or exposure conditions . To resolve discrepancies:

- Perform dose-response studies across multiple cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) to identify tissue-specific effects.

- Use toxicogenomics (RNA-seq) to compare gene expression profiles under conflicting conditions.

- Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies metabolic differences, referencing EPA’s hazard assessment criteria (e.g., bioaccumulation potential, persistence in environmental matrices) .

Basic: What analytical techniques are optimal for characterizing this compound’s purity and structure?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 210 nm (ester bond absorbance) to assess purity (>98% recommended for pharmacological studies) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z 263.289) and fragmentation patterns to verify the 3-oxocyclopentyl moiety .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the cyclopentyl region and confirm ester linkage via carbonyl carbon shifts (~165–170 ppm in ¹³C NMR) .

Advanced: How can researchers design experiments to investigate its potential as a PPARγ modulator?

Methodological Answer:

- In vitro Reporter Assays: Transfect HEK293 cells with a PPARγ-responsive luciferase construct and treat with the compound (0.1–100 µM). Compare activation to rosiglitazone (positive control) and use siRNA knockdown to confirm PPARγ specificity .

- Molecular Docking: Perform in silico docking (AutoDock Vina) to predict binding affinity to the PPARγ ligand-binding domain (LBD). Validate with surface plasmon resonance (SPR) to measure dissociation constants (KD) .

- Adipocyte Differentiation Assay: Treat 3T3-L1 preadipocytes and quantify lipid accumulation via Oil Red O staining, ensuring normalization to cell count (Hoechst 33342 staining) .

Basic: What environmental fate parameters should be prioritized for this compound?

Methodological Answer:

Key parameters align with EPA’s low-priority substance criteria :

- Persistence: Measure hydrolysis half-life in water at pH 4, 7, and 9 (OECD 111). Esters typically hydrolyze faster under alkaline conditions.

- Bioaccumulation: Calculate the bioconcentration factor (BCF) using in silico tools (EPI Suite) or in vivo zebrafish assays.

- Degradation Pathways: Use LC-QTOF-MS to identify breakdown products in soil microcosms under aerobic/anaerobic conditions.

Advanced: How can metabolic breakdown pathways be elucidated in mammalian systems?

Methodological Answer:

- In vitro Metabolism: Incubate the compound with rat liver microsomes (RLM) and NADPH. Use UHPLC-Q-Exactive Orbitrap MS to detect phase I metabolites (e.g., hydroxylation at the cyclopentyl ring) .

- Isotopic Labeling: Synthesize a ¹³C-labeled analog to track metabolite formation via NMR or accelerator mass spectrometry (AMS) .

- CYP Inhibition Assays: Test metabolite formation in the presence of CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify key enzymatic pathways .

Basic: What strategies mitigate low reaction yields during synthesis?

Methodological Answer:

- Catalyst Optimization: Replace traditional acid catalysts (H₂SO₄) with zeolites or ionic liquids to reduce side reactions (e.g., transesterification).

- Solvent Selection: Use anhydrous DMF or THF to stabilize intermediates.

- In situ Monitoring: Employ ReactIR to track esterification progress and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.